molecular formula C10H11ClO3 B8673215 Methyl 2-(2-chloroethoxy)benzoate

Methyl 2-(2-chloroethoxy)benzoate

Cat. No. B8673215
M. Wt: 214.64 g/mol
InChI Key: GCCYBNZBCGRHRR-UHFFFAOYSA-N
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Patent
US07189741B2

Procedure details

34 g (0.25 mol) of potassium carbonate were added to a solution of 25 g (0.16 mol) of methyl salicylate in 250 ml of methyl ethyl ketone. This mixture was refluxed for 1 h, then 27.3 ml (0.35 mol) of 1-bromo-2-chloro-ethane were added and the mixture was taken to reflux again. Four hours later, 34 g (0.25 mol) more of potassium carbonate and 16.3 ml (0.2 mol) more of 1-bromo-2-chloro-ethane were added. This operation was repeated until the reaction was completed. The inorganic salts were filtered off and the liquid phase was diluted with the same volume of hexane. This organic phase was washed twice with water and worked-up as usual. The yield in this step was quantitative and the product was pure enough for the next synthetic step.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
27.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[C:7]([O:16][CH3:17])(=[O:15])[C:8]1[C:9](=[CH:11][CH:12]=[CH:13][CH:14]=1)[OH:10].Br[CH2:19][CH2:20][Cl:21]>C(C(C)=O)C>[CH3:17][O:16][C:7](=[O:15])[C:8]1[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=1[O:10][CH2:19][CH2:20][Cl:21] |f:0.1.2|

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
25 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)OC
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)C(=O)C
Step Two
Name
Quantity
27.3 mL
Type
reactant
Smiles
BrCCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was refluxed for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to reflux again
FILTRATION
Type
FILTRATION
Details
The inorganic salts were filtered off
ADDITION
Type
ADDITION
Details
the liquid phase was diluted with the same volume of hexane
WASH
Type
WASH
Details
This organic phase was washed twice with water
CUSTOM
Type
CUSTOM
Details
The yield in this step

Outcomes

Product
Name
Type
Smiles
COC(C1=C(C=CC=C1)OCCCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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